molecular formula C19H27N5O4 B1531217 Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate CAS No. 1260939-66-9

Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate

Cat. No. B1531217
CAS RN: 1260939-66-9
M. Wt: 389.4 g/mol
InChI Key: XFPJIJZEGZGWAE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate is a compound with the molecular formula C19H27N5O4 and a molecular weight of 389.45 . It is an impurity of Terazosin, which is a piperazine derivative and has been found to be an α-1-adrenergic blocker .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C19H27N5O4/c1-19(2,3)28-18(25)24-8-6-23(7-9-24)17-21-13-11-15(27-5)14(26-4)10-12(13)16(20)22-17/h10-11H,6-9H2,1-5H3,(H2,20,21,22) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in DMSO . The compound should be stored at -20°C .

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a versatile building block in the synthesis of a variety of novel organic compounds. Its derivatives, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones, have been synthesized and exhibit a wide spectrum of biological activities .

Antibacterial Applications

The antibacterial potential of this compound has been explored against several microorganisms. It has shown moderate activity against both Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

Similar to its antibacterial applications, this compound has also been tested for antifungal properties. The research indicates moderate efficacy, suggesting its potential use in developing antifungal treatments .

Anticancer Research

Compounds derived from Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate have shown promise in anticancer studies. These compounds could be further explored as potential chemotherapeutic agents .

Antiparasitic Treatments

Research has also delved into the antiparasitic capabilities of derivatives of this compound. This could lead to new treatments for parasitic infections .

Antihistamine Development

The compound’s derivatives have been studied for their antihistamine effects, which could contribute to the development of new allergy medications .

Antidepressant Properties

There is potential for derivatives of this compound to be used in the treatment of depression. Studies have indicated that these compounds can exhibit antidepressive activities .

Drug Discovery and Development

Due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms, this compound is considered significant in drug discovery. Its easy modificability, proper alkalinity, water solubility, and capacity for forming hydrogen bonds make it a valuable candidate for developing new pharmaceuticals .

Mechanism of Action

As an impurity of Terazosin, this compound may share some of its properties. Terazosin is known to be an α-1-adrenergic blocker , which means it can inhibit the action of the neurotransmitter norepinephrine on α-1-adrenergic receptors, leading to vasodilation and a decrease in blood pressure.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-19(2,3)28-18(25)24-8-6-23(7-9-24)17-21-13-11-15(27-5)14(26-4)10-12(13)16(20)22-17/h10-11H,6-9H2,1-5H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPJIJZEGZGWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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